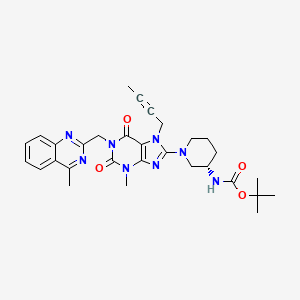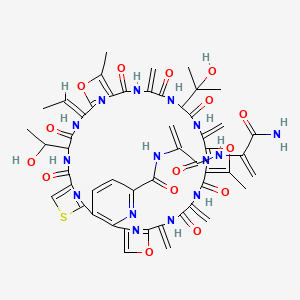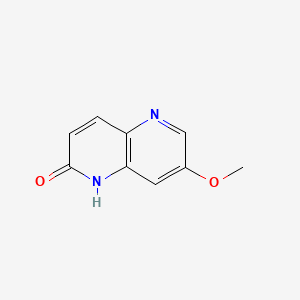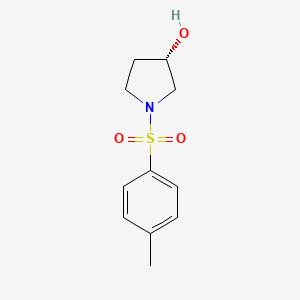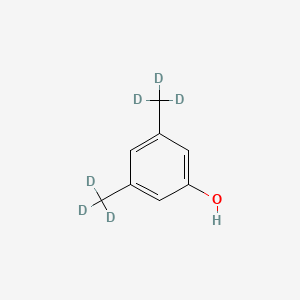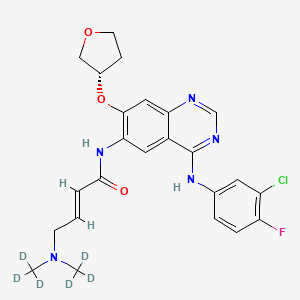
Afatinib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afatinib-d6 is the d6 labelled analogue of Afatinib . It is used as an internal standard for the quantification of afatinib . Afatinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 .
Synthesis Analysis
Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification .Molecular Structure Analysis
The molecular formula of Afatinib-d6 is C24H19ClD6FN5O3 . It is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation .Chemical Reactions Analysis
Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .Physical And Chemical Properties Analysis
The molecular weight of Afatinib-d6 is 491.975 . The solid form of Afatinib-d6 appears to have no determined color .Scientific Research Applications
Treatment of Advanced Squamous Cell Lung Cancer
Afatinib-d6 has been used in the treatment of advanced squamous cell lung cancer that has progressed after platinum-based doublet chemotherapy and immunotherapy . The study showed encouraging clinical outcomes with a 59.5% disease control rate . The erythroblastic oncogene B 2 (ERBB2) mutation was significantly associated with a longer time to treatment failure .
Treatment of EGFR-mutant Non-small Cell Lung Cancer
Afatinib-d6 has been used as a neoadjuvant treatment for stage III EGFR-mutant non-small cell lung cancer (NSCLC) . The study showed that neoadjuvant Afatinib is feasible for stage III NSCLC patients and leads to dynamic changes in the tumor microenvironment .
Combination with Immunotherapy
Afatinib-d6 has been studied in combination with αPD1 immunotherapy . The results showed that sequential combination treatment with afatinib prior to αPD1 immunotherapy significantly improved therapeutic efficacy in suppressing tumor growth .
Infrared Spectroscopy
Afatinib-d6 has been used in infrared spectroscopy studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
Nuclear Magnetic Resonance Studies
Afatinib-d6 has been used in nuclear magnetic resonance (NMR) studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
Mass Spectrometry
Afatinib-d6 has been used in mass spectrometry studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-VCXSEIMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afatinib-d6 | |
Q & A
Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?
A: Afatinib-d6 was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.
Q2: How does Afatinib-d6 function as an internal standard in this context?
A: A known amount of Afatinib-d6 was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, Afatinib-d6's signal serves as a reference point. By comparing the signal of Lorlatinib to that of Afatinib-d6, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

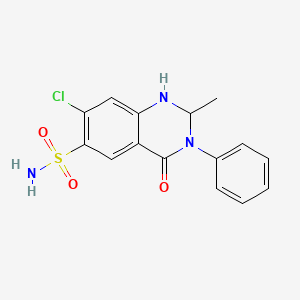
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)
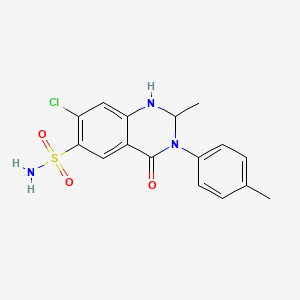
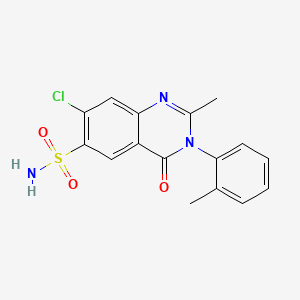
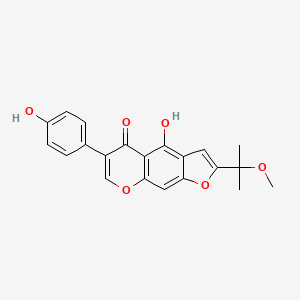
![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
